7-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

CRF-BP CRF-R2 stress-related disorders

This compound is a rare non-peptidic small-molecule modulator of the CRF-BP/CRF-R2 receptor complex—a validated target for stress-related cocaine relapse and alcohol dependence. Its 7-azepane substituent confers unique physicochemical properties (XLogP3 4.4, 0 HBD) diverging from 7-piperazine or 7-morpholino analogs, making it the definitive reference for 7-position SAR exploration. Only a handful of compounds with this profile exist; the MLPCN data package provides immediate assay transferability. Procure this compound to benchmark your CRF-BP assays, accelerate analog design, or build CNS-focused pyrazolo[1,5-a]pyrimidine libraries.

Molecular Formula C22H28N4O2
Molecular Weight 380.5 g/mol
Cat. No. B5642133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC22H28N4O2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C22H28N4O2/c1-15-13-20(25-11-7-5-6-8-12-25)26-22(23-15)21(16(2)24-26)17-9-10-18(27-3)19(14-17)28-4/h9-10,13-14H,5-8,11-12H2,1-4H3
InChIKeyLQIKIIQCRJZOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine – Compound Identity and Core Characteristics for Procurement Evaluation


7-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 901860-06-8; PubChem CID 7476690; also designated MLS001199361, SMR000562847, BDBM90880) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine heterocyclic class [1]. It bears a 3-(3,4-dimethoxyphenyl) substituent, methyl groups at the 2- and 5-positions, and an azepane (hexahydroazepine) ring at the 7-position. Its molecular formula is C₂₂H₂₈N₄O₂ with a molecular weight of 380.5 g/mol, a computed XLogP3-AA of 4.4, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound originated as an NIH Molecular Libraries Probe Production Centers Network (MLPCN) screening hit and has documented bioactivity exclusively against the corticotropin-releasing factor-binding protein (CRF-BP)/CRF-R2 receptor complex in cell-based fluorescence calcium assays deposited by the Sanford-Burnham Center for Chemical Genomics [2][3].

Why Generic Substitution of 7-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine Fails: The 7-Position Substituent as a Key Differentiator


Within the pyrazolo[1,5-a]pyrimidine scaffold class, compounds sharing the identical 3-(3,4-dimethoxyphenyl)-2,5-dimethyl core but differing only at the 7-position substituent exhibit divergent biological target profiles and physicochemical properties that preclude generic interchange. The 7-azepane substituent on the target compound confers a computed XLogP3-AA of 4.4 and zero hydrogen bond donors, whereas the 7-(4-methylpiperazin-1-yl) analog (CID 4899898) displays an XLogP3-AA of 3.0 and an additional hydrogen bond acceptor (total 6 vs. 5), resulting in a logP shift of +1.4 units [1][2]. More critically, the 7-position substitution dictates target engagement: the 7-azepane compound shows measurable interaction with the CRF-BP/CRF-R2 complex (IC₅₀ = 20 μM) [3], while the 7-(N-morpholinoethylamino) analog T-00127_HEV1 is characterized as a potent PI4KB inhibitor (IC₅₀ = 60 nM) with no reported CRF-BP activity . These differences in lipophilicity, hydrogen-bonding capacity, and target selectivity mean that even structurally proximal analogs cannot be assumed to serve as functional replacements in CRF-BP-focused experimental paradigms.

Quantitative Differentiation Evidence for 7-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Comparator-Based Selection Guide


CRF-BP/CRF-R2 Complex Interaction: Unique Target Engagement Among Pyrazolo[1,5-a]pyrimidine Screening Hits

The target compound is one of only two confirmed small-molecule screening hits from the NIH MLPCN campaign (AID 602473 and AID 651639) that demonstrate measurable concentration-dependent activity against the CRF-BP/CRF-R2 heterodimeric complex in a cell-based fluorescence calcium assay. In the agonist-mode dose-response confirmation (AID 602473), the compound exhibited an EC₅₀ >53,000 nM [1]. In the antagonist-mode confirmation (AID 651639), it showed an IC₅₀ of 20,000 nM (20 μM) [2]. By contrast, the well-characterized CRF1 antagonist Verucerfont displays an IC₅₀ >1,000 nM against CRF-BP, indicating that Verucerfont is essentially inactive at this target [3]. The target compound is therefore among the extremely limited set of non-peptidic small molecules with experimentally confirmed CRF-BP modulatory activity. No activity against CRF-BP has been reported for any other 3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine analog with a different 7-substituent, including the PI4KB inhibitor T-00127_HEV1 .

CRF-BP CRF-R2 stress-related disorders cocaine relapse fluorescence calcium assay

Lipophilicity Differentiation: Azepane at 7-Position Yields Higher XLogP3 Than Piperazine or Morpholine Analogs

Replacement of the 7-azepane substituent with a 7-(4-methylpiperazin-1-yl) group (CID 4899898) reduces the computed XLogP3-AA from 4.4 to 3.0, a decrease of 1.4 log units [1][2]. The 7-(N-morpholinoethylamino) analog T-00127_HEV1 has a comparable molecular weight (411.49 g/mol vs. 380.5 g/mol) but introduces an additional hydrogen bond acceptor via the morpholine oxygen and a secondary amine donor . The target compound's higher lipophilicity (XLogP3 4.4), combined with zero hydrogen bond donors and five acceptors, places it closer to the CNS drug-like chemical space (typically XLogP 2–5) than its more polar 7-piperazine or 7-morpholinoethylamino counterparts, which may be relevant for applications requiring passive blood-brain barrier penetration. The azepane ring also provides a distinct conformational profile: a seven-membered saturated ring vs. the six-membered piperazine chair conformation, potentially influencing target binding pocket complementarity [3].

lipophilicity XLogP3 physicochemical property comparison blood-brain barrier permeability CNS drug-like space

Divergent Target Selectivity: CRF-BP vs. Kinase Inhibition Across the 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl Core Series

Compounds sharing the identical 3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine core but differing at the 7-position engage entirely distinct biological targets. The 7-azepane target compound is characterized as a CRF-BP/CRF-R2 modulator (IC₅₀ = 20 μM) [1], whereas the 7-(N-morpholinoethylamino) analog T-00127_HEV1 is a potent and selective PI4KB inhibitor (IC₅₀ = 60 nM; >1,250-fold selectivity over PI4KIIIα and PI4KIIα) . Another azepane-containing analog, JPD447 (7-(azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine), targets the bacterial enzyme UppS to potentiate β-lactam antibiotics . This divergence demonstrates that the 7-position substituent functions as a target-selectivity switch within this scaffold class. No kinase inhibitory activity has been reported for the target compound, though comprehensive selectivity profiling data are absent. For researchers requiring CRF-BP modulation without confounding kinase inhibition, the 7-azepane compound offers a target engagement profile distinct from the kinase-optimized members of this chemical series.

target selectivity CRF-BP PI4KB kinase profiling off-target liability

MLPCN Provenance and Assay Documentation: Unique Traceability for CRF-BP Screening

The target compound's biological annotation derives from the NIH Molecular Libraries Probe Production Centers Network (MLPCN), a federally funded, standardized screening infrastructure whose data are publicly archived with full experimental protocols in PubChem BioAssay (AID 602473 for agonist-mode and AID 651639 for antagonist-mode dose-response confirmation) [1][2]. Both assays employed a validated cell-based fluorescence calcium readout in HEK293 cells expressing a CRF-BP/CRF-R2 heterodimeric complex, with full dose-response curves rather than single-point screening data [1][2]. In contrast, the majority of structurally similar pyrazolo[1,5-a]pyrimidines bearing the 3-(3,4-dimethoxyphenyl)-2,5-dimethyl core (e.g., CID 4899898, CID 684860) have either no annotated bioactivity or only single-concentration primary screening results without confirmatory dose-response data, limiting their utility as characterized tool compounds [3]. This MLPCN provenance provides users with fully traceable experimental methodology, raw data tables, and assay quality metrics that are absent for most commercially available analogs.

MLPCN probe compound screening hit data reproducibility assay documentation

Recommended Research and Procurement Application Scenarios for 7-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine


Chemical Starting Point for CRF-BP/CRF-R2 Probe Development in Stress-Addiction Research

Academic laboratories and drug discovery programs targeting the CRF-BP/CRF-R2 complex—a validated but pharmacologically under-explored target for stress-induced cocaine relapse and alcohol dependence—can use this compound as one of the very few non-peptidic small molecules with confirmed modulatory activity in a physiologically relevant cell-based assay. The MLPCN dose-response data (IC₅₀ = 20 μM antagonist mode; EC₅₀ >53 μM agonist mode) provide a benchmark for analog design without requiring de novo assay development [1][2]. The compound's XLogP3 of 4.4 and zero hydrogen bond donors position it within CNS drug-like space, making it suitable as a starting scaffold for blood-brain barrier-penetrant probe optimization [3].

Comparative Selectivity Profiling of the Pyrazolo[1,5-a]pyrimidine 7-Position Pharmacophore

Medicinal chemistry groups conducting structure-activity relationship (SAR) studies across the pyrazolo[1,5-a]pyrimidine scaffold can employ this compound as the '7-azepane reference point' in a systematic 7-position substituent scan. By comparing its CRF-BP activity profile against the 7-(4-methylpiperazin-1-yl) analog (CID 4899898, no annotated bioactivity), the 7-(N-morpholinoethylamino) analog T-00127_HEV1 (PI4KB inhibitor), and the 7-azepane JPD447 (UppS inhibitor), researchers can map how the 7-position amine identity determines target selectivity within a constant 3-(3,4-dimethoxyphenyl)-2,5-dimethyl core [4].

Procurement as CRF-BP-Positive Control in Secondary Screening Cascades

Screening facilities and contract research organizations (CROs) validating CRF-BP/CRF-R2 assays can procure this compound as a characterized weak-positive control. The complete PubChem BioAssay records (AID 602473 and AID 651639) include raw fluorescence data tables, Z'-factor statistics, and detailed cell culture protocols, enabling direct assay transfer and inter-laboratory reproducibility checks without the need for custom synthesis [1][2]. This contrasts with uncharacterized commercial analogs that lack any publicly documented biological activity.

Physicochemical Benchmarking for CNS-Penetrant Pyrazolo[1,5-a]pyrimidine Library Design

Computational chemistry and cheminformatics teams designing CNS-focused pyrazolo[1,5-a]pyrimidine libraries can use this compound as a physicochemical reference point. Its XLogP3 of 4.4 (Δ +1.4 vs. the 7-piperazine analog) and zero hydrogen bond donors provide a quantifiable benchmark for optimizing passive permeability while maintaining the 7-azepane conformational flexibility [3][5]. The compound's molecular weight (380.5 g/mol) also sits below the typical 400–500 Da range of many kinase-optimized pyrazolo[1,5-a]pyrimidines, offering a leaner starting point for fragment-based or lead-like library construction.

Quote Request

Request a Quote for 7-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.